Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
CAS No.:
Cat. No.: VC16144686
Molecular Formula: C23H24BrNO2
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24BrNO2 |
|---|---|
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
| Standard InChI | InChI=1S/C23H24BrNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3 |
| Standard InChI Key | CBUPGZOTUVKKAK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C |
Introduction
Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. The specific structure of this compound suggests potential applications in pharmaceuticals, particularly in targeting various diseases through biochemical interactions.
Molecular Formula and Weight
The molecular formula for Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is not explicitly provided in the available literature, but it can be inferred based on its components. The compound includes a quinoline core with a bromine atom at the 6-position, a 4-methylphenyl group at the 2-position, and a hexyl ester group at the 4-position.
Synthesis
The synthesis of Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions, including bromination and esterification processes. These steps are crucial for introducing the hexyl chain and the 4-methylphenyl group into the quinoline structure.
Biological Activities and Potential Applications
Quinoline derivatives, including Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate, are known for their diverse biological activities. These compounds have been explored for their potential in medicinal chemistry, particularly in drug discovery. The structural modifications in quinoline derivatives can significantly influence their biological activities, making them candidates for pharmacological studies.
In Vitro and In Silico Studies
Although specific in vitro and in silico studies on Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate are not documented, related quinoline derivatives have shown promising results in targeting various biological pathways. For instance, some quinoline hybrids have demonstrated anticancer and antimicrobial activities by inhibiting key enzymes like EGFR and DNA gyrase .
Spectroscopic Analysis
Spectroscopic techniques such as NMR and IR are essential for confirming the structure and purity of Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate. These analyses provide critical data on the compound's chemical integrity and potential biological interactions.
Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
This compound shares a similar quinoline core but differs in the substituent at the 2-position, where a chlorophenyl group replaces the methylphenyl group. It has a molecular formula of C₁₆H₁₉BrClN₁O₂ and a molecular weight of approximately 362.605 g/mol.
Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
This compound features a bromophenyl group at the 2-position instead of a methylphenyl group. Its molecular formula is C₂₂H₂₁Br₂NO₂ .
Data Table: Comparison of Related Quinoline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents at 2-Position |
|---|---|---|---|
| Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate | Not explicitly provided | Not explicitly provided | 4-Methylphenyl |
| Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate | C₁₆H₁₉BrClN₁O₂ | Approximately 362.605 | 4-Chlorophenyl |
| Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate | C₂₂H₂₁Br₂NO₂ | Not explicitly provided | 4-Bromophenyl |
This table highlights the structural variations among these quinoline derivatives, which can significantly impact their biological activities and potential applications.
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